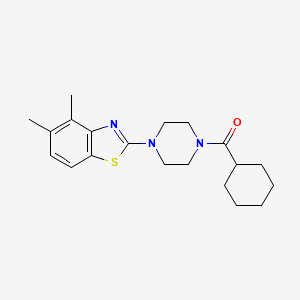

2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,5-dimethyl-1,3-benzothiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,5-dimethyl-1,3-benzothiazole is a complex organic compound that features a cyclohexyl group, a piperazine ring, and a benzo[d]thiazole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,5-dimethyl-1,3-benzothiazole typically involves the reaction of 4,5-dimethylbenzo[d]thiazole with piperazine and cyclohexylmethanone. The reaction conditions often include the use of organic solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,5-dimethyl-1,3-benzothiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce secondary amines.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit tumor growth in various cancer cell lines. For instance, it has shown promise in targeting specific oncogenic pathways that are crucial for cancer cell proliferation and survival.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzothiazole, including those similar to 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,5-dimethyl-1,3-benzothiazole, were effective against human breast cancer cells by inducing apoptosis through the mitochondrial pathway .

Antimicrobial Properties

Benzothiazoles are also recognized for their antimicrobial activities. The compound has been tested against various bacterial strains and fungi, showing effective inhibition of growth.

Data Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Neuropharmacological Effects

The compound is being explored for its potential neuropharmacological effects. Research indicates that it may interact with serotonin receptors, which are significant in the treatment of anxiety and depression.

Case Study:

A recent investigation into the pharmacodynamics of benzothiazole derivatives found that compounds with similar structures exhibited agonistic activity at the 5-HT1A receptor and antagonistic effects at the 5-HT3 receptor. This dual action suggests potential therapeutic applications in treating mood disorders .

Enzyme Inhibition

One of the proposed mechanisms through which this compound exerts its effects is via enzyme inhibition. It has been shown to inhibit certain enzymes involved in metabolic pathways related to cancer progression and microbial resistance.

Metal Chelation

Benzothiazole compounds are known for their metal-chelating properties. This characteristic can be beneficial in reducing metal toxicity and enhancing drug delivery systems.

Mecanismo De Acción

The mechanism of action of 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,5-dimethyl-1,3-benzothiazole involves its interaction with specific molecular targets. The benzo[d]thiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for these targets .

Comparación Con Compuestos Similares

Similar Compounds

4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine: Shares a similar thiazole and piperazine structure.

Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone: Contains a piperazine ring and exhibits similar biological activities.

Uniqueness

2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,5-dimethyl-1,3-benzothiazole is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.

Actividad Biológica

2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,5-dimethyl-1,3-benzothiazole is a compound that has gained attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound's molecular formula is C15H24N2S, with a molecular weight of approximately 280.43 g/mol. The structure features a benzothiazole ring, which is known for its diverse biological activities.

Anticancer Properties

Research has indicated that benzothiazole derivatives exhibit significant anticancer activity. Specifically, compounds similar to this compound have shown efficacy against various cancer cell lines.

- Mechanism of Action : The anticancer effects are often attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, studies have demonstrated that certain benzothiazole derivatives can induce cytotoxicity in human tumor cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma) through similar mechanisms .

Antimicrobial Activity

Benzothiazole compounds are also recognized for their antimicrobial properties. They have been shown to inhibit the growth of various bacterial and fungal strains. The presence of heteroatoms in the benzothiazole structure enhances its interaction with microbial targets .

PPARδ Agonist Activity

Recent studies have identified the potential of certain benzothiazole derivatives as agonists for peroxisome proliferator-activated receptor δ (PPARδ), which plays a crucial role in metabolic regulation. For example, a related compound exhibited high agonist activity with an EC50 value of 4.1 nM, demonstrating significant potential for treating metabolic disorders .

Case Studies

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the benzothiazole core or the piperazine moiety can significantly influence potency and selectivity.

Propiedades

IUPAC Name |

cyclohexyl-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3OS/c1-14-8-9-17-18(15(14)2)21-20(25-17)23-12-10-22(11-13-23)19(24)16-6-4-3-5-7-16/h8-9,16H,3-7,10-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYGHAIABEXANQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4CCCCC4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.